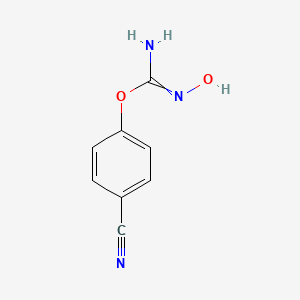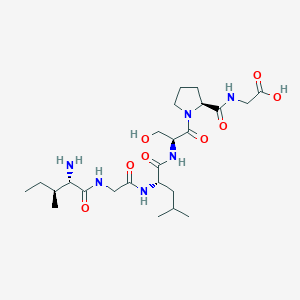
L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine is a peptide compound composed of six amino acids: isoleucine, glycine, leucine, serine, proline, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using water, often catalyzed by acids or enzymes.
Oxidation: Oxidizing agents like hydrogen peroxide can modify specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with oxidized side chains.
Reduction: Peptides with reduced disulfide bonds, leading to linearized structures.
Aplicaciones Científicas De Investigación
L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-isoleucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Isoleucyl-L-leucine: Another dipeptide with a different sequence of the same amino acids.
L-Proline-L-seryl-L-isoleucylglycyl-L-tyrosyl-L-prolyl-L-leucyl: A longer peptide with additional amino acids.
Uniqueness
L-Isoleucylglycyl-L-leucyl-L-seryl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics.
Propiedades
Número CAS |
913259-88-8 |
|---|---|
Fórmula molecular |
C24H42N6O8 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H42N6O8/c1-5-14(4)20(25)23(37)26-10-18(32)28-15(9-13(2)3)21(35)29-16(12-31)24(38)30-8-6-7-17(30)22(36)27-11-19(33)34/h13-17,20,31H,5-12,25H2,1-4H3,(H,26,37)(H,27,36)(H,28,32)(H,29,35)(H,33,34)/t14-,15-,16-,17-,20-/m0/s1 |
Clave InChI |
AWLGBLUEYPWUBR-LLYLOPHFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)

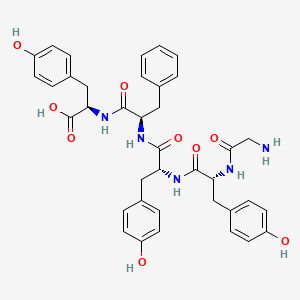

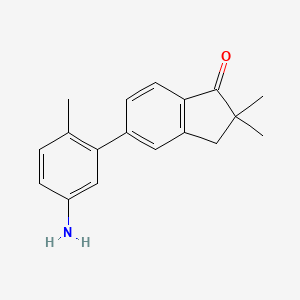
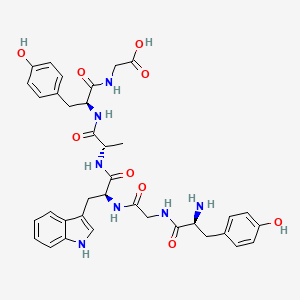
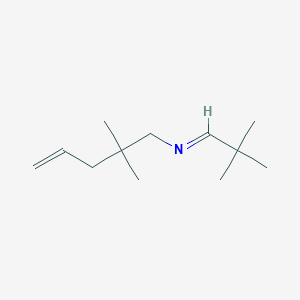
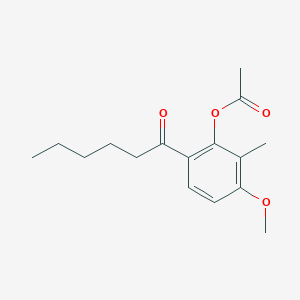

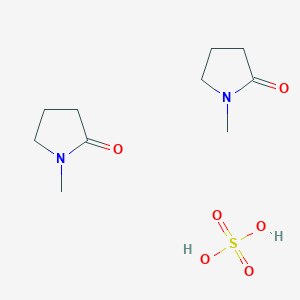
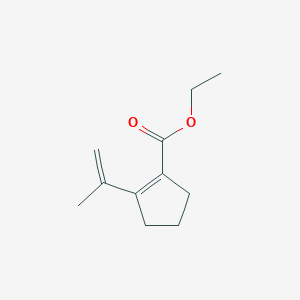
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
